(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis(1-benzothien-3-ylmethanone)
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Overview
Description
(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis(1-benzothien-3-ylmethanone) is a complex organic compound that features a unique structure combining oxadiazole and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis(1-benzothien-3-ylmethanone) typically involves the reaction of benzothiophene derivatives with oxadiazole precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis(1-benzothien-3-ylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiophene derivatives, while reduction can produce reduced oxadiazole compounds.
Scientific Research Applications
(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis(1-benzothien-3-ylmethanone) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis(1-benzothien-3-ylmethanone) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene structures but different functional groups.
Oxadiazole Derivatives: Compounds featuring the oxadiazole ring but with varying substituents.
Uniqueness
(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis(1-benzothien-3-ylmethanone) is unique due to its combination of oxadiazole and benzothiophene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7146-33-0 |
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Molecular Formula |
C20H10N2O4S2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[4-(1-benzothiophene-3-carbonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(1-benzothiophen-3-yl)methanone |
InChI |
InChI=1S/C20H10N2O4S2/c23-19(13-9-27-15-7-3-1-5-11(13)15)17-18(22(25)26-21-17)20(24)14-10-28-16-8-4-2-6-12(14)16/h1-10H |
InChI Key |
VGVCAZDGILAXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)C3=NO[N+](=C3C(=O)C4=CSC5=CC=CC=C54)[O-] |
Origin of Product |
United States |
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